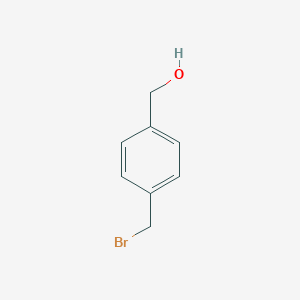

(4-(Bromomethyl)phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSYXFAOVTAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438192 | |

| Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71831-21-5 | |

| Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-(Bromomethyl)phenyl)methanol: A Versatile Bifunctional Reagent in Synthetic Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(4-(Bromomethyl)phenyl)methanol, registered under CAS number 71831-21-5, is a bifunctional aromatic organic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure uniquely combines a nucleophilic primary alcohol (-CH₂OH) and an electrophilic benzylic bromide (-CH₂Br) at the para positions of a benzene ring. This dual reactivity allows for orthogonal chemical modifications, establishing it as a valuable building block and linker for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, its strategic applications in research and drug development, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] The presence of both a hydroxyl group and a bromomethyl group imparts a unique polarity and reactivity profile, making it a versatile intermediate in multi-step syntheses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 71831-21-5 | [1][3][4] |

| Molecular Formula | C₈H₉BrO | [1][4] |

| Molecular Weight | 201.06 g/mol | [1][4] |

| IUPAC Name | [4-(Bromomethyl)phenyl]methanol | |

| Synonyms | 4-(Bromomethyl)benzyl Alcohol, 4-(Hydroxymethyl)benzyl bromide | [3] |

| Appearance | White powder to crystal | [3] |

| Melting Point | 76.0 to 86.0 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

Synthesis and Mechanism

The preparation of this compound can be efficiently achieved through the selective reduction of the carboxylic acid group of 4-(bromomethyl)benzoic acid. The causality behind this strategic choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic acids while leaving the benzylic bromide moiety intact under controlled conditions.

Recommended Synthetic Protocol: Reduction of 4-(Bromomethyl)benzoic Acid

This protocol is adapted from a demonstrated synthesis and offers a high yield of the target compound.[4] The reaction involves the reduction of the carboxylic acid using a borane-tetrahydrofuran (BH₃·THF) complex.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: Suspend 4-(bromomethyl)benzoic acid (e.g., 5.04 g, 23.3 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Addition of Reducing Agent: Cool the suspension to 0°C using an ice bath. Slowly add a solution of borane-THF complex (e.g., 1.0 M in THF, 35 mmol) dropwise to the stirred suspension.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Carefully quench the excess borane by the slow, dropwise addition of methanol, followed by water.[4]

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.[4]

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃ solution, and brine.[4]

-

Isolation: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to afford the final product, this compound, typically in high yield (approx. 94%).[4]

Applications in Research and Drug Development

The core utility of this compound lies in its bifunctional nature, which allows it to serve as a versatile linker or scaffold in the synthesis of complex molecules. This is particularly relevant in drug discovery, where precise molecular architectures are required to achieve desired pharmacological activity.

Role as a Bifunctional Linker

The two functional groups of this compound exhibit orthogonal reactivity. The hydroxyl group can be derivatized through esterification, etherification, or conversion to a carbonate or carbamate, while the highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution reactions.

This structure is analogous to the self-immolative p-aminobenzyl carbamoyl (PABC) linkers widely used in Antibody-Drug Conjugates (ADCs). In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The linker is designed to be stable in circulation but to cleave and release the drug upon internalization into a target cancer cell. The benzyl group is a common motif in such cleavable linker systems.

Diagram 2: Conceptual Application as a Linker

Caption: Conceptual workflow for using the reagent as a linker.

Precursor for Bioactive Molecules

As a primary alcohol and an alkyl halide, this compound serves as a key starting material for a variety of molecular scaffolds. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, providing further synthetic handles while retaining the reactive bromomethyl group for subsequent conjugation. This versatility makes it an important precursor in combinatorial chemistry libraries aimed at discovering new therapeutic agents.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Information

| Category | Codes and Statements | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H400: Very toxic to aquatic life. | |

| Precautionary Statements | P260: Do not breathe dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere at 2-8°C.[5] The compound is incompatible with strong bases, amines, and oxidizing agents.

Conclusion

This compound is a potent and versatile chemical building block with significant value for synthetic chemists, particularly those in the pharmaceutical and drug discovery sectors. Its defining characteristic—orthogonally reactive hydroxyl and bromomethyl groups—enables its use as a strategic linker for constructing complex, multi-component molecular systems like ADCs and other targeted therapies. The reliable and high-yield synthesis protocol, coupled with a clear understanding of its reactivity, ensures its continued application in the development of novel chemical entities. Adherence to strict safety protocols is mandatory when handling this corrosive and hazardous compound.

References

(4-(Bromomethyl)phenyl)methanol: A Technical Guide for Advanced Synthesis and Bioconjugation

Abstract

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture, featuring both a reactive benzylic bromide and a primary alcohol, positions it as a versatile linker and synthetic intermediate. This guide provides an in-depth exploration of its chemical properties, validated synthetic routes, and critical applications, with a focus on its role in constructing complex molecular architectures such as antibody-drug conjugates (ADCs). The causality behind experimental choices, detailed step-by-step protocols, and the mechanistic basis of its reactivity are elucidated to provide a comprehensive resource for scientists in the field.

Introduction: The Strategic Value of a Bifunctional Linker

In the intricate field of drug design, particularly in the development of targeted therapies, the ability to covalently link distinct molecular entities is paramount. This compound (Molecular Weight: 201.06 g/mol ) serves as a critical building block for this purpose.[1] Its strategic value lies in its dual, orthogonal reactivity. The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack, making it ideal for conjugation to biomolecules. Concurrently, the primary alcohol offers a handle for further functionalization, such as the attachment of payloads or solubility-enhancing moieties. This guide will delve into the core attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Data

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Molecular Formula | C₈H₉BrO | [1] |

| CAS Number | 71831-21-5 | [1][2] |

| IUPAC Name | [4-(Bromomethyl)phenyl]methanol | [2] |

| Synonyms | 4-(Bromomethyl)benzyl Alcohol | [3] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2] |

Synthesis of this compound: A Comparative Analysis

Two primary synthetic strategies are commonly employed for the preparation of this compound. The choice between them is often dictated by the availability of starting materials, scalability, and the desired purity profile.

-

Radical Bromination of a Benzylic Methyl Group: This approach starts from the readily available 4-methylbenzyl alcohol and introduces the bromide via a free-radical mechanism.

-

Chemoselective Reduction of a Carboxylic Acid Derivative: This route begins with a pre-functionalized benzene ring, 4-(bromomethyl)benzoic acid or its ester, and selectively reduces the carboxyl group to the alcohol.

The logical flow of these synthetic pathways is illustrated below.

Caption: Synthetic routes to this compound.

Mechanism Spotlight: Benzylic Free-Radical Bromination

The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is the method of choice for benzylic bromination due to its ability to provide a low, constant concentration of bromine, thus minimizing side reactions.[4][5] The reaction proceeds via a free-radical chain mechanism, the stability of the benzylic radical intermediate being the key driver for the high regioselectivity.[5]

Caption: Mechanism of free-radical benzylic bromination.

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating in-process checks and purification steps to ensure the integrity of the final product.

-

Rationale: This method is often preferred for its operational simplicity and use of a relatively inexpensive starting material. The use of a non-polar solvent like acetonitrile or historically, carbon tetrachloride, is crucial to prevent side reactions with the solvent.[4][6] Light or a radical initiator is necessary to start the chain reaction.

-

Materials:

-

4-Methylbenzyl alcohol

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a household compact fluorescent lamp (CFL)[6]

-

Acetonitrile (CH₃CN), anhydrous[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylbenzyl alcohol (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN.[6] Alternatively, set up the reaction in a vessel made of a transparent material like FEP tubing and irradiate with a CFL.[6]

-

Heat the mixture to reflux (or maintain at a suitable temperature, e.g., 60°C for flow chemistry) and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Upon completion, cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃, saturated Na₂S₂O₃ (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

-

-

Rationale: This approach offers excellent chemoselectivity, as borane reagents will readily reduce carboxylic acids in the presence of the less reactive benzylic bromide. This is advantageous if the brominated starting material is more readily available or cost-effective.

-

Materials:

-

4-(Bromomethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(bromomethyl)benzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the BH₃·THF solution (1.5 eq) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess borane by slowly adding methanol at 0°C, followed by water.

-

Concentrate the mixture in vacuo to remove most of the THF.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to afford the product, which can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated in its role as a bifunctional linker, a critical component in the design of targeted therapeutics.[7][8]

Core Component in Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload directly to cancer cells.[9] The linker connecting the antibody to the payload is a crucial determinant of the ADC's success.[9][] this compound provides a structural backbone for non-cleavable linkers.

-

Mechanism of Conjugation: The electrophilic benzylic bromide is highly reactive towards soft nucleophiles, particularly the thiol group of cysteine residues on an antibody.[11] This reaction forms a stable thioether bond, which is crucial for preventing premature drug release in systemic circulation.[11]

-

Payload Attachment: The primary alcohol on the linker serves as a versatile attachment point. It can be derivatized, for example, by forming an ether or ester linkage to a cytotoxic drug, either before or after conjugation to the antibody.

Caption: Role of the linker in ADC formation.

Workflow: Synthesis of a Cysteine-Linked ADC

The following workflow outlines the logical steps for using a this compound-derived linker in ADC synthesis.

Caption: Experimental workflow for ADC synthesis.

Safety and Handling

This compound and other benzylic bromides are potent lachrymators and irritants. All handling should be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a high-value chemical tool for researchers engaged in advanced organic synthesis and drug development. Its bifunctional nature, underpinned by the distinct reactivity of the benzylic bromide and the primary alcohol, allows for its strategic incorporation as a linker in complex molecular constructs. A sound understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics. The principles and protocols outlined herein provide a solid foundation for the rational design and execution of experiments involving this versatile compound.

References

-

St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. Available at: [Link]

-

ResearchGate (2025). An efficient and fast method for the preparation of benzylic bromides. Available at: [Link]

-

Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. J. Org. Chem. Available at: [Link]

-

Wikipedia (2019). N-Bromosuccinimide. Available at: [Link]

-

MDPI (2024). A Comprehensive Review on the Mechanics of Cyclodextrin-Based Slide-Ring Polymers. Available at: [Link]

-

The Antibody Society (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Available at: [Link]

-

PubMed (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Available at: [Link]

-

Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available at: [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

-

Chemistry LibreTexts (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

-

PubMed Central (2021). Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. Available at: [Link]

-

Royal Society of Chemistry (2018). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Available at: [Link]

-

PubMed (2023). Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Available at: [Link]

-

ACS Publications (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 71831-21-5 [sigmaaldrich.com]

- 3. [4-(Bromomethyl)phenyl]methanol | 71831-21-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanol: Synthesis, Purification, Characterization, and Applications

Abstract

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a reactive benzylic bromide and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, purification, and characterization. Furthermore, it explores its applications, particularly in the context of drug discovery and development, while emphasizing safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction and Chemical Properties

This compound, with the CAS number 71831-21-5, is a solid organic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol .[1][2] The molecule consists of a benzene ring substituted with a bromomethyl (-CH₂Br) group and a hydroxymethyl (-CH₂OH) group at the para position (1,4-substitution).

The presence of two distinct functional groups imparts a dual reactivity to the molecule. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity as a leaving group. The hydroxymethyl group, a primary alcohol, can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This bifunctionality makes this compound a valuable synthon for introducing a 1,4-disubstituted phenyl moiety into a target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 71831-21-5 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | [4-(Bromomethyl)phenyl]methanol | |

| Synonyms | 4-Bromo Methylbenzyl Alcohol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1][4] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the selective functionalization of a p-xylene derivative. A common and logical strategy involves two main transformations: the selective monobromination of one methyl group and the selective oxidation or reduction of the other. A prevalent method is the reduction of a precursor containing a carboxylic acid or ester group, which is less susceptible to bromination under radical conditions.

Synthetic Strategy: Reduction of a Carboxylic Acid Precursor

A reliable method for the synthesis of this compound involves the reduction of 4-(bromomethyl)benzoic acid. This precursor can be synthesized from p-toluic acid via radical bromination. The carboxylic acid is then selectively reduced to the primary alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from a general procedure for the reduction of carboxylic acids using borane complexes.[5]

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This step involves the radical bromination of p-toluic acid.

-

Materials: p-Toluic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in dry carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)benzoic acid, which can be purified by recrystallization.

-

Step 2: Reduction of 4-(Bromomethyl)benzoic Acid

-

Materials: 4-(Bromomethyl)benzoic acid, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), anhydrous, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-(bromomethyl)benzoic acid (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-THF complex (typically 2.0-3.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification

The crude this compound typically requires purification to remove unreacted starting materials and byproducts. The two most common and effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[6] The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

Protocol for Recrystallization:

-

Solvent Selection: A mixture of hexanes and ethyl acetate is often a good starting point for compounds of moderate polarity.[8]

-

Dissolution: Place the crude solid in a beaker and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[6] Scratching the inside of the beaker with a glass rod can help initiate crystal formation.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their polarity.[9]

Caption: General workflow for purification by column chromatography.

Protocol for Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).[10]

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[9]

-

Elution: Begin eluting with a low-polarity solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity.[9][10]

-

Fraction Collection: Collect fractions and monitor the separation using TLC.[10]

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[9][10]

Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.2-7.5 ppm), the benzylic protons of the bromomethyl group (a singlet around 4.5 ppm), and the benzylic protons of the hydroxymethyl group (a singlet around 4.7 ppm). The alcohol proton will appear as a broad singlet, the position of which can vary.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon of the bromomethyl group (around 33 ppm), and the carbon of the hydroxymethyl group (around 64 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-C stretching in the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmaceuticals due to its ability to act as a linker, connecting different molecular fragments. For example, it can be used in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat high blood pressure.[11] The bromomethyl group can be used to alkylate a nucleophile, while the alcohol can be further functionalized.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It causes skin and serious eye irritation and may cause respiratory irritation.[12] It is harmful if swallowed and can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12] It is recommended to store it under an inert atmosphere at 2-8°C for long-term stability.[4]

Conclusion

This compound is a key bifunctional intermediate with broad utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, purification, and handling is essential for its effective and safe use in a research and development setting. The protocols and information provided in this guide offer a comprehensive resource for scientists working with this versatile compound.

References

-

Angene Chemical. (4-Bromophenyl)(phenyl)methanol Safety Data Sheet. [Link]

-

LabSolutions. This compound. [Link]

-

Organic Syntheses. Furan-2-yl(phenyl)methanol. [Link]

-

Pharmaffiliates. This compound. [Link]

-

MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

Dave, P. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

-

PubChem. (4-Bromo-2-methylphenyl)methanol. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to [4-(Bromomethyl)phenyl]methanol for Researchers and Drug Development Professionals

IUPAC Name: [4-(Bromomethyl)phenyl]methanol

This technical guide provides a comprehensive overview of [4-(bromomethyl)phenyl]methanol, a versatile bifunctional molecule with significant applications in chemical synthesis, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, chemical properties, and applications, supported by experimental protocols and quantitative data.

Chemical Properties and Spectroscopic Data

[4-(Bromomethyl)phenyl]methanol is a solid organic compound that features both a reactive benzylic bromide and a primary alcohol functional group. This dual functionality allows for sequential and site-selective reactions, making it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of [4-(Bromomethyl)phenyl]methanol

| Property | Value | Reference |

| IUPAC Name | [4-(bromomethyl)phenyl]methanol | [1] |

| CAS Number | 71831-21-5 | [1] |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

| Purity | Typically ≥97% | [1] |

Table 2: Spectroscopic Data for [4-(Bromomethyl)phenyl]methanol

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Ar-H | 7.30 - 7.45 | m |

| C H₂OH | ~4.70 | s |

| CH ₂Br | ~4.50 | s |

| CH₂OH | Variable (broad singlet) | s (br) |

| ¹³C NMR | ||

| Ar-C (quaternary, C-CH₂Br) | ~138 | s |

| Ar-C (quaternary, C-CH₂OH) | ~141 | s |

| Ar-C H | ~128-129 | d |

| C H₂OH | ~64 | t |

| C H₂Br | ~33 | t |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.

Synthesis of [4-(Bromomethyl)phenyl]methanol

A common synthetic route to [4-(bromomethyl)phenyl]methanol involves the selective reduction of the carboxylic acid group of 4-(bromomethyl)benzoic acid.

Experimental Protocol: Reduction of 4-(Bromomethyl)benzoic Acid

This protocol is adapted from standard procedures for the reduction of carboxylic acids to alcohols using borane complexes.

Materials:

-

4-(Bromomethyl)benzoic acid

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (approximately 1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford [4-(bromomethyl)phenyl]methanol.

Expected Yield: The yield for this type of reduction is typically in the range of 80-95%.

Reactions and Applications in Drug Development

The bifunctional nature of [4-(bromomethyl)phenyl]methanol makes it a valuable linker molecule in the synthesis of various pharmaceutical intermediates and bioconjugates. The benzylic bromide is susceptible to nucleophilic substitution, while the alcohol can be oxidized or used in esterification or etherification reactions.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is a reactive electrophile that readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and carboxylates.

This protocol outlines a general procedure for the reaction of [4-(bromomethyl)phenyl]methanol with a primary amine to form a secondary amine.

Materials:

-

[4-(Bromomethyl)phenyl]methanol

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of [4-(bromomethyl)phenyl]methanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Add the primary amine (1.0-1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Yields for Nucleophilic Substitution Reactions

| Nucleophile | Product | Typical Yield (%) |

| Benzylamine | (4-((Benzylamino)methyl)phenyl)methanol | ~75%[2] |

| Thiophenol | (4-((Phenylthio)methyl)phenyl)methanol | >85% |

| Sodium Acetate | 4-(Hydroxymethyl)benzyl acetate | >90% |

Note: Yields are based on analogous reactions and may vary depending on the specific substrates and reaction conditions.

Logical Workflow for Utilizing [4-(Bromomethyl)phenyl]methanol in Synthesis

The following diagram illustrates a logical workflow for the synthetic utility of [4-(bromomethyl)phenyl]methanol.

Caption: Synthetic pathways originating from [4-(Bromomethyl)phenyl]methanol.

Application in the Synthesis of Pharmaceutical Intermediates

[4-(Bromomethyl)phenyl]methanol serves as a key starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for the construction of molecular scaffolds that can be further elaborated to target specific biological pathways. For instance, it can be used to introduce a benzylic alcohol moiety into a larger molecule, which can be a critical pharmacophore for binding to biological targets.

Experimental Workflow: Synthesis of a Hypothetical Drug Intermediate

This workflow illustrates how [4-(Bromomethyl)phenyl]methanol can be utilized in a multi-step synthesis of a potential drug candidate.

References

Physical and chemical properties of (4-(Bromomethyl)phenyl)methanol

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (4-(Bromomethyl)phenyl)methanol

This guide provides an in-depth analysis of this compound, a bifunctional reagent of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both a nucleophilic primary alcohol and an electrophilic benzylic bromide, makes it a versatile building block for constructing complex molecular architectures. This document moves beyond a simple recitation of facts to provide field-proven insights into the compound's properties, reactivity, and practical application, grounded in authoritative references.

Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 71831-21-5) is a disubstituted aromatic compound.[1] The strategic placement of the bromomethyl and hydroxymethyl groups at the para positions of the benzene ring dictates its reactivity and utility. The benzylic nature of both functional groups enhances their reactivity compared to their aliphatic counterparts.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

The physical and chemical properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 71831-21-5 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| IUPAC Name | [4-(Bromomethyl)phenyl]methanol | [3][4] |

| Synonyms | 4-(Bromomethyl)benzyl Alcohol, 4-Bromo Methylbenzyl Alcohol | [5] |

| Physical Form | Solid, white powder to crystal | [4][5] |

| Purity | Typically ≥97% | [2][4][6] |

| Melting Point | 76.0 to 86.0 °C | [5] |

| Solubility | Soluble (3.09 mg/ml) | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |

Spectroscopic Signature: An Interpretive Guide

While specific spectra for this exact compound are not widely published in peer-reviewed literature, its structure allows for a confident prediction of its key spectroscopic features based on the analysis of similar compounds.[8][9] This interpretive approach is crucial for researchers verifying the identity and purity of the substance in a laboratory setting.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (δ 7.2-7.5 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.

-

Benzylic Alcohol Protons (-CH₂OH, δ ~4.6 ppm): This will appear as a singlet, integrating to two protons.

-

Benzylic Bromide Protons (-CH₂Br, δ ~4.5 ppm): This will also appear as a singlet, integrating to two protons, typically slightly downfield from the alcohol-adjacent protons due to the electronegativity of bromine.

-

Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ ~125-145 ppm).

-

Benzylic Alcohol Carbon (-CH₂OH): Expected around δ 64 ppm.

-

Benzylic Bromide Carbon (-CH₂Br): Expected around δ 33 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[9]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Overtones in the 1650-2000 cm⁻¹ region and primary stretches around 1600 and 1450 cm⁻¹.

-

C-O Stretch (Alcohol): A strong peak in the 1000-1260 cm⁻¹ region.[9]

-

C-Br Stretch: A peak in the 500-600 cm⁻¹ region.

-

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic value of this compound lies in its dual and orthogonal reactivity. The two functional groups can be addressed selectively under different reaction conditions, making it an ideal linker molecule.

-

The Electrophilic Center (-CH₂Br): The benzylic bromide is an excellent electrophile. The C-Br bond is polarized, and the benzylic position stabilizes the transition state of nucleophilic substitution reactions (Sₙ2). This site readily reacts with a wide range of nucleophiles such as amines, thiols, carboxylates, and alkoxides.

-

The Nucleophilic Center (-CH₂OH): The primary alcohol is a versatile nucleophile. It can be deprotonated by a base to form a more potent alkoxide nucleophile for reactions like Williamson ether synthesis. It can also be acylated to form esters or oxidized to an aldehyde or carboxylic acid using appropriate reagents.

This dual nature allows for a stepwise synthetic strategy, where one functional group is reacted while the other remains intact, to be modified in a subsequent step.

Caption: Dual reactivity of this compound.

Experimental Protocol: Synthesis of a Benzyl Ether Linker

This protocol details a representative Williamson ether synthesis, a fundamental transformation leveraging the reactivity of both functional groups in a stepwise fashion. This self-validating system demonstrates how the compound can be used to link a molecule of interest (e.g., a phenol) to another substrate via the benzylic bromide.

Objective: To synthesize 1-(benzyloxy)-4-(bromomethyl)benzene.

Step 1: Deprotonation of the Alcohol

Caption: Workflow for a representative Williamson ether synthesis.

Materials:

-

This compound (1.0 eq)

-

Phenol (or other nucleophile) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool under a stream of nitrogen or argon.

-

Reagent Addition: To the flask, add this compound and the chosen phenol. Dissolve the solids in anhydrous THF.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Deprotonation: Carefully add the sodium hydride in small portions. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. Adding it slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether, which still contains the reactive bromomethyl group for further functionalization.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

-

GHS Classification: It is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Some suppliers also list it as causing severe skin burns and eye damage (H314).[4][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles, and a lab coat.[3][10]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[3][10] Prevent the product from entering drains or waterways.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][4] Recommended long-term storage is at 2-8°C.[4][6]

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: (4-Bromophenyl)(phenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(4-bromophenyl)(phenyl)methanol. National Institutes of Health. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 71831-21-5. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzyl alcohol. National Institutes of Health. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of methanol (MeOH). Retrieved from [Link]

-

King's Centre for Visualization in Science. (n.d.). Infrared Spectrum of an Aromatic Alcohol: Phenylmethanol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. aksci.com [aksci.com]

- 4. This compound | 71831-21-5 [sigmaaldrich.com]

- 5. [4-(Bromomethyl)phenyl]methanol | 71831-21-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 71831-21-5|this compound| Ambeed [ambeed.com]

- 8. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenylmethanol [applets.kcvs.ca]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide on the Solubility of (4-(Bromomethyl)phenyl)methanol in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand, determine, and apply the solubility characteristics of (4-(bromomethyl)phenyl)methanol. Given the limited availability of public quantitative data, this document focuses on the foundational principles and robust experimental methodologies required to establish a reliable solubility profile for this versatile bifunctional reagent.

Introduction to this compound and its Physicochemical Significance

This compound, with a molecular formula of C8H9BrO and a molecular weight of 201.06 g/mol , is a solid crystalline compound at standard conditions.[1][2] Its structure is characterized by a benzene ring substituted with a bromomethyl group and a methanol group at the para position. This unique arrangement imparts both polar (hydroxyl group) and moderately non-polar (bromophenyl group) characteristics, making its interaction with various solvents a critical parameter for its application in synthesis.[3]

In drug discovery and organic synthesis, understanding the solubility of a compound is paramount. It directly influences reaction kinetics, purification strategies (such as crystallization and chromatography), and the formulation of final products.[3] For a key building block like this compound, a well-defined solubility profile is essential for predictable and reproducible experimental outcomes.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

This compound possesses:

-

A polar hydroxyl (-CH2OH) group: Capable of hydrogen bonding.

-

A benzyl bromide (-CH2Br) moiety: Contributes to dipole-dipole interactions and is less polar than the hydroxyl group.

-

An aromatic phenyl ring: Primarily involved in van der Waals forces.

Based on this structure, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the hydroxyl group, and in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can effectively solvate the polar functionalities.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

-

Low to Negligible Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) that cannot effectively interact with the polar hydroxyl group.

While theoretical predictions are a valuable starting point, empirical determination is necessary for accurate and actionable data.

Experimental Determination of Solubility: A Methodical Approach

Due to the absence of comprehensive published solubility data for this compound[1], the following protocols are provided to enable researchers to generate this critical information in-house.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in classifying the compound.[5][6]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.

Materials:

-

This compound

-

A selection of common lab solvents (see Table 1)

-

Vials or test tubes

-

Vortex mixer

-

Spatula

Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial. This creates a concentration of approximately 10 mg/mL.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Record Keeping: Meticulously record the observations for each solvent in a table similar to Table 1.

Table 1: Qualitative Solubility Data Template for this compound

| Solvent Class | Solvent | Predicted Solubility | Observed Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Notes |

| Polar Protic | Water | Low | ||

| Methanol | High | |||

| Ethanol | High | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | ||

| N,N-Dimethylformamide (DMF) | High | |||

| Acetonitrile | Moderate | |||

| Acetone | High | |||

| Nonpolar | Dichloromethane (DCM) | Moderate | ||

| Ethyl Acetate | Moderate | |||

| Toluene | Low | |||

| Hexane | Low |

Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

For applications requiring precise solubility values (e.g., in mg/mL or mol/L), a quantitative method such as HPLC is the gold standard.[7] This protocol outlines a reliable approach using the shake-flask method coupled with HPLC analysis.

Principle: An excess of the solid compound is agitated in the solvent of interest until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the filtered supernatant is then accurately measured by HPLC against a standard calibration curve.

Sources

Stability and Storage of (4-(Bromomethyl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-(Bromomethyl)phenyl)methanol is a bifunctional organic compound featuring both a reactive benzylic bromide and a primary alcohol. This dual functionality makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. However, these reactive groups also render the molecule susceptible to degradation, necessitating specific storage and handling procedures to ensure its integrity and purity. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and protocols for stability assessment.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two functional groups: the bromomethyl group and the hydroxymethyl group. The benzylic bromide is prone to nucleophilic substitution and elimination reactions, while the benzyl alcohol moiety can be oxidized. The primary degradation pathways are hydrolysis, oxidation, and to a lesser extent, photolytic and thermal degradation.

Hydrolysis: The benzylic bromide is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles, leading to the formation of 4-(hydroxymethyl)benzyl alcohol and hydrobromic acid. This reaction can be accelerated by elevated temperatures and basic conditions.

Oxidation: The primary alcohol group can be oxidized to form 4-(bromomethyl)benzaldehyde, which can be further oxidized to 4-(bromomethyl)benzoic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by strong oxidizing agents.[1]

Thermal Decomposition: At elevated temperatures, thermal decomposition may occur, leading to the formation of various byproducts, including carbon oxides and hydrogen bromide.[1] Benzylic bromides, in general, can be thermally labile.

Photolytic Degradation: Exposure to light, particularly UV radiation, can promote the formation of free radicals, leading to a variety of degradation products. This can include dimerization or reaction with solvents.

A summary of the principal degradation pathways is illustrated below.

Caption: Potential Degradation Pathways of this compound.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place.[1] Recommended storage temperatures are between 2-8°C for short-term storage.[2][3][4][5] For long-term storage, a temperature of -20°C is advisable.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3][4]

-

Container: Keep the container tightly closed to prevent moisture ingress.[1]

-

Light: Protect from light to avoid photolytic degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1] The compound may also be corrosive to certain metals.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is a skin and eye irritant.[1] Minimize the generation of dust.[1]

Quantitative Stability Data

| Stress Condition | Parameter | Value/Observation | Compound | Source/Reference |

| Hydrolysis | Half-life (t½) | ~4.5 minutes | 4-Methylbenzyl bromide | Extrapolated from literature data |

| Oxidation | Conversion to Benzoic Acid | High yield with H₂O₂/Na₂WO₄ | Benzyl bromide | [1] |

| Thermal | Decomposition | Emits toxic fumes of bromide upon heating. | Benzyl bromide | |

| Photolysis | Atmospheric half-life | ~4.3 days (vapor-phase reaction with hydroxyl radicals) | 4-Methylbenzyl bromide |

Note: The provided data, especially for hydrolysis and photolysis, is based on closely related compounds and should be considered as an estimation. Experimental verification is recommended for specific applications.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Phosphoric acid or other suitable buffer components for mobile phase preparation

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep the solutions at room temperature and at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep the solutions at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep the solutions at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 24 hours.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a developed and validated stability-indicating HPLC method.

-

The workflow for a forced degradation study is depicted below.

Caption: Workflow for a Forced Degradation Study of this compound.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or formate) is recommended to achieve good separation of the parent compound from its more polar (hydrolyzed) and less polar (oxidized) degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its stability is a critical factor for its successful use in research and development. By understanding its degradation pathways and implementing appropriate storage and handling procedures, its integrity can be maintained. The provided recommendations and experimental protocols offer a comprehensive framework for ensuring the quality and reliability of this important building block in drug discovery and development. For critical applications, it is strongly recommended to perform in-house stability studies to establish a re-test date or shelf life under specific storage conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Step-by-Step Guide to Setting Re-Test Periods for Intermediates – StabilityStudies.in [stabilitystudies.in]

- 3. This compound | 71831-21-5 [sigmaaldrich.com]

- 4. [4-(Bromomethyl)phenyl]methanol | 71831-21-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. biopharminternational.com [biopharminternational.com]

Molecular formula of (4-(Bromomethyl)phenyl)methanol

An In-depth Technical Guide to (4-(Bromomethyl)phenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring both a reactive bromomethyl group and a primary alcohol, makes it a versatile building block and linker for the synthesis of complex molecules, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C8H9BrO.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9BrO | [1] |

| Molar Mass | 201.06 g/mol | [1] |

| Melting Point | 83 - 85 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| CAS Number | 71831-21-5 |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 4-methylbenzonitrile. The first step involves the radical bromination of the methyl group, followed by the reduction of the nitrile to a hydroxymethyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(bromomethyl)benzonitrile [2]

-

Materials:

-

4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), dry

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry CCl4.

-

Add N-Bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN to the solution.

-

Reflux the reaction mixture for 8 hours.

-

After completion, cool the mixture and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from hexane to yield 4-(bromomethyl)benzonitrile.

-

Step 2: Reduction of 4-(bromomethyl)benzonitrile to this compound

This step involves the reduction of the nitrile group to a primary alcohol. A common method for this transformation is the use of a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) followed by an acidic workup.

-

Materials:

-

4-(bromomethyl)benzonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene or hexane)

-

Dry toluene

-

Hydrochloric acid (10% aqueous solution)

-

Chloroform

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve 4-(bromomethyl)benzonitrile (1 g, 5.1 mmol) in 10 mL of dry toluene in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a 1.0 M solution of DIBAL-H in hexane (2 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Dilute the reaction with chloroform (15 mL), followed by the slow addition of 10% HCl (34 mL).

-

Stir the mixture at room temperature for another hour.

-

Separate the organic layer, wash with distilled water, and dry over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure to obtain this compound.

-

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[4] In this context, the hydroxyl group can be derivatized to attach a cytotoxic payload, while the bromomethyl group can react with nucleophilic residues (e.g., cysteine) on a monoclonal antibody.

Experimental Workflow: General Protocol for Antibody-Drug Conjugation

The following workflow outlines the general steps for conjugating a drug payload to an antibody using a linker derived from this compound.

-

Antibody Reduction: Reduce the interchain disulfide bonds of the monoclonal antibody (mAb) to generate free thiol groups.

-

Linker-Payload Synthesis: Synthesize the linker-payload conjugate by attaching the drug to the hydroxyl group of this compound.

-

Conjugation: React the reduced mAb with the linker-payload conjugate. The thiol groups on the antibody will displace the bromide on the linker to form a stable thioether bond.

-

Purification: Purify the resulting ADC from unconjugated antibody, linker-payload, and other impurities using techniques such as size-exclusion chromatography (SEC).

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway Interaction

While this compound itself does not directly participate in signaling pathways, the ADCs constructed using this linker are designed to internalize into target cancer cells. Once inside the cell, the cytotoxic payload is released, leading to the induction of apoptosis or cell death through various signaling pathways, depending on the mechanism of action of the payload.

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

The Bromomethyl Group: A Nexus of Reactivity in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethyl functional group, with its inherent reactivity and synthetic versatility, stands as a cornerstone in the edifice of modern organic chemistry. Its utility spans from fundamental synthetic transformations to the intricate construction of complex molecular architectures, particularly within the pharmaceutical landscape. This guide provides a comprehensive exploration of the core principles governing the reactivity of the bromomethyl moiety. We will delve into the nuanced interplay of electronic and steric effects that dictate its behavior in nucleophilic substitution, elimination, and radical reactions. Furthermore, this document will serve as a practical resource, offering detailed experimental protocols for key transformations and showcasing the strategic application of bromomethyl-containing intermediates in the synthesis of bioactive compounds. Through a blend of mechanistic insights and practical applications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of the bromomethyl group.

The Innate Reactivity of the Bromomethyl Group: A Mechanistic Perspective

The reactivity of the bromomethyl group is primarily dictated by the polarization of the carbon-bromine bond and the stability of the potential transition states and intermediates. The electronegative bromine atom withdraws electron density from the adjacent carbon, rendering it electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution: A Dichotomy of Pathways

The bromomethyl group readily participates in nucleophilic substitution reactions, primarily through the S(_N)1 and S(_N)2 mechanisms. The operative pathway is a delicate balance of substrate structure, nucleophile strength, solvent polarity, and leaving group ability.

For primary substrates like those containing a bromomethyl group, the S(_N)2 mechanism is often favored. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance is a critical factor; the relatively unhindered nature of the primary carbon in the bromomethyl group facilitates the backside attack of the nucleophile.